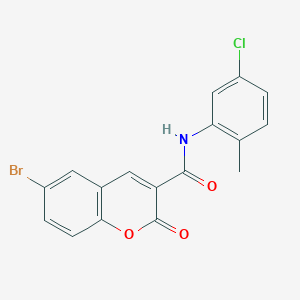![molecular formula C13H10ClN3O3 B7458788 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the inhibition of enzyme activity through the formation of a covalent bond between the inhibitor and the enzyme active site. The inhibitor binds to the enzyme active site through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid in lab experiments include its potent inhibitory activity against several enzymes, its wide range of biochemical and physiological effects, and its potential applications in the treatment of several diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid. One potential direction is the development of more potent inhibitors of carbonic anhydrase and acetylcholinesterase, which may have therapeutic applications in the treatment of several diseases. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of several diseases. Finally, the study of the compound's potential toxicity and the development of safer and more effective methods of handling and storage may also be an important area of future research.
Méthodes De Synthèse
The synthesis of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the reaction of 3-chloro-4-methyl aniline with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, leading to the final product.
Applications De Recherche Scientifique
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, which has been implicated in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-7-2-3-8(6-9(7)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFEMBNCVVSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)



![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)